3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrazine ring, with a methyl group attached to the triazole ring. Its molecular formula is and it has a molecular weight of approximately 138.17 g/mol. The compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can be synthesized through various chemical pathways that involve the cyclization of appropriate precursors. The compound is often derived from hydrazine derivatives and pyrazine carboxylic acids.
This compound falls under the category of heterocyclic compounds, specifically classified as a triazolopyrazine derivative. Heterocycles are compounds that contain atoms of at least two different elements in a ring structure, and triazolopyrazines are known for their diverse pharmacological properties.
The synthesis of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves several steps:
The molecular structure of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine features:
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The specific products formed depend on the reagents and conditions used during these reactions.
The mechanism of action for 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine primarily involves its interaction with specific molecular targets such as enzymes and receptors:
The pathways involved may include signal transduction and metabolic regulation.
Relevant data regarding these properties can be crucial for applications in pharmaceuticals and material science.
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
This compound's versatility makes it an important subject for ongoing research in medicinal chemistry and related fields.
The triazolo[4,3-a]pyrazine core represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fused bicyclic system comprising a 1,2,4-triazole ring condensed with a tetrahydropyrazine ring. This architecture confers unique electronic properties and hydrogen-bonding capabilities critical for bioactivity. The 3-methyl-5,6,7,8-tetrahydro derivative (CAS: 886886-04-0) exemplifies this scaffold with molecular formula C₆H₁₀N₄ and molecular weight 138.17 g/mol [1] [3]. Its planar aromatic triazole moiety enables π-stacking interactions with biological targets, while the partially saturated pyrazine ring enhances conformational flexibility for optimal target binding [4]. Key structural features include:
Table 1: Structural Characteristics of Triazolopyrazine Derivatives
Parameter | 3-Methyl Derivative | Fully Aromatic Analog | 3-Trifluoromethyl Analog |
---|---|---|---|
Ring Saturation | 5,6,7,8-Tetrahydro | Unsaturated | 5,6,7,8-Tetrahydro |
Hydrogen Bond Acceptors | 3 | 3 | 3 |
Topological Polar Surface Area | 42.74 Ų | >50 Ų | 42.74 Ų |
Rotatable Bonds | 0 | 0 | 0 |
The 3-methyl group (SMILES: CC₁=NN=C₂N₁CCNC₂) profoundly modulates physicochemical properties without significant steric encumbrance. Computational analyses reveal:
Fig. 1: Hydrogen Bonding Pattern Comparison
3-Methyl Derivative: N1-H···O (Target) \ C3-CH₃ (Hydrophobic Pocket) vs. Unsubstituted: N1-H···O (Target) \ C3-H (Minimal interaction)
The chemistry of triazolopyrazines evolved through three distinct phases:
Table 2: Historical Development Timeline
Year Range | Key Advancement | Representative Compound | Synthetic Innovation |
---|---|---|---|
1978-1999 | Aromatic core development | Unsubstituted triazolo[4,3-a]pyrazine | Cyclocondensation of diaminopyrazines |
2000-2009 | Hydrogenation for solubility | 5,6,7,8-Tetrahydro parent compound | Catalytic hydrogenation |
2010-2015 | C3 functionalization | 3-Methyl derivative (CAS 886886-04-0) | Reductive alkylation of triazole N |
2015-Present | Targeted therapeutic applications | BI-3802 (Boehringer Ingelheim) | Structure-based design |
The scaffold gained prominence through Boehringer Ingelheim's open innovation portal (opnMe.com), distributing BI-3802—a protein degradation tool incorporating the 3-methyltriazolopyrazine scaffold as a negative control [1]. Synthonix established scalable synthesis (10g batches, $370/10g) with global distribution networks [4], while Alfa Chemistry standardized analytical characterization (InChIKey: WRGHYZWPWNOJEF-UHFFFAOYSA-N) [3]. Current research focuses on ring functionalization at N7 and C6 to enhance target selectivity.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7